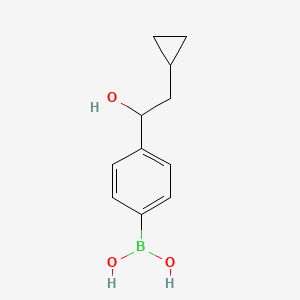

4-(2-环丙基-1-羟乙基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenylboronic acid or benzeneboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .

Synthesis Analysis

Numerous methods exist to synthesize phenylboronic acid. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis

The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis

Phenylboronic acid is involved in various reactions such as Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and Palladium-catalyzed stereoselective Heck-type reaction .Physical and Chemical Properties Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . Its melting point is 216 °C .科学研究应用

催化应用

- 酰胺化反应中的催化:包括4-(2-环丙基-1-羟乙基)苯硼酸在内的苯硼酸已被用于催化羧酸和胺之间的酰胺化反应。这些反应在肽合成中具有重要意义,研究表明苯硼酸中的邻位取代基通过阻止胺配位在反应效率中起着至关重要的作用,从而加速酰胺化(王、卢和石原,2018)。

生物和病理过程监测

- 唾液酸监测:苯硼酸功能化化合物在检测和监测唾液酸方面显示出前景,这在各种生物和病理过程中具有重要意义。值得注意的是,它们已被用于细胞表面唾液酸的原位双光子成像,利用了它们独特的荧光稳定性和生物相容性。该应用扩展到癌症诊断和治疗的潜在用途(李和刘,2021)。

化合物的合成和修饰

- 取代糖衍生物的合成:包括4-(2-环丙基-1-羟乙基)苯硼酸在内的苯硼酸在特异性取代或氧化糖衍生物的合成中发挥作用。它与二醇缩合形成环状酯,可用于合成这些衍生物(Ferrier,1972)。

光动力疗法

- 在光动力疗法中的应用:包括4-(2-环丙基-1-羟乙基)苯硼酸在内的苯硼酸衍生物已被探索其在光动力疗法中的潜力。它们展示了在特定条件下生成活性氧的能力,表明它们在治疗癌细胞方面很有用(李和刘,2021)。

超分子化学

- 超分子组件的设计:苯硼酸用于超分子组件的设计和合成。这些组件通过杂原子和苯硼酸之间的氢键形成,在主客体化学中具有潜在应用(Pedireddi和Seethalekshmi,2004)。

药物递送和生物传感器

- 葡萄糖反应性药物递送系统:正在开发苯硼酸改性聚合物,例如含有4-(2-环丙基-1-羟乙基)苯硼酸的聚合物,用于葡萄糖反应性药物递送系统。它们独特的化学性质允许与多元醇(包括糖)形成可逆络合物,可用于针对葡萄糖水平进行靶向药物递送(Lan和Guo,2019)。

作用机制

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .

Result of Action

The interaction of boronic acids with biological targets can lead to various effects, depending on the specific targets and the nature of the interaction .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid . For instance, the rate of hydrolysis of some phenylboronic esters is known to be influenced by the pH and the substituents in the aromatic ring .

安全和危害

未来方向

Phenylboronic acid has been used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies . Its future directions are likely to continue in these areas, with potential new applications being discovered as research progresses.

生化分析

Biochemical Properties

They can form reversible covalent bonds with cis-diol-containing molecules, such as nucleosides, catechols, saccharides, and glycoproteins .

Cellular Effects

It is known that boronic acids can cause irritation to the digestive tract and respiratory tract, and may be harmful if swallowed .

Molecular Mechanism

Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and should be stored in a refrigerated environment .

Metabolic Pathways

Boronic acids are known to be involved in various chemical reactions, including Suzuki–Miyaura coupling .

Transport and Distribution

It is known that boronic acids can form reversible covalent bonds with cis-diol-containing molecules, which could potentially influence their distribution within cells .

属性

IUPAC Name |

[4-(2-cyclopropyl-1-hydroxyethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c13-11(7-8-1-2-8)9-3-5-10(6-4-9)12(14)15/h3-6,8,11,13-15H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASSTERGXUSUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(CC2CC2)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)

![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)